3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]pyridazine
Description
The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]pyridazine is a heterocyclic molecule featuring a pyridazine core substituted at the 3-position with a 3,5-dimethylpyrazole group and at the 6-position with a piperazine moiety linked to an imidazo[1,2-a]pyridin-2-ylmethyl group. While specific biological data for this compound are unavailable in the provided evidence, its structural features suggest possible applications in kinase inhibition or receptor modulation, given the prevalence of pyridazine and imidazopyridine derivatives in drug discovery .
Properties
IUPAC Name |
2-[[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methyl]imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N8/c1-16-13-17(2)29(25-16)21-7-6-20(23-24-21)27-11-9-26(10-12-27)14-18-15-28-8-4-3-5-19(28)22-18/h3-8,13,15H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDFTWIYDGRWSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)CC4=CN5C=CC=CC5=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]pyridazine is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological models, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 282.35 g/mol. The structure features a pyrazole ring, a piperazine moiety, and an imidazopyridine unit, which contribute to its diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 282.35 g/mol |
| IUPAC Name | This compound |
| SMILES | CC1=CC(=NN1C2=NN=C(C=C2)C)C |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases and enzymes involved in cancer progression and inflammation.
Key Mechanisms:
- Enzyme Inhibition : The compound shows potential as an inhibitor for various kinases, including cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Receptor Modulation : It may modulate receptor activity by binding to specific sites on proteins involved in tumorigenesis.
- Induction of Apoptosis : Evidence suggests that the compound can induce apoptosis in cancer cell lines through the activation of intrinsic pathways.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound across various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 3.79 | Cell cycle arrest and apoptosis |
| A549 | 26 | Inhibition of growth |
| Hep-2 | 3.25 | Cytotoxic effects |
In a study by Bouabdallah et al., derivatives of pyrazole exhibited significant cytotoxicity against Hep-2 and P815 cell lines with IC50 values indicating strong potential for further development as anticancer agents .
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties. In vitro assays indicated that it could reduce pro-inflammatory cytokine production in macrophages, suggesting its potential use in treating inflammatory diseases.
Study 1: Pyrazole Derivatives as Anticancer Agents
A comprehensive study investigated various pyrazole derivatives, including the target compound, revealing significant growth inhibition in multiple cancer cell lines. This study highlighted the structure–activity relationship (SAR) that contributes to the observed biological effects .
Study 2: Kinase Inhibition
Research focused on the inhibition of CDK2 and CDK6 by related compounds showed promising results for the target compound as a selective inhibitor with low nanomolar activity against these kinases .
Comparative Analysis
When compared to similar compounds within the pyrazole class, This compound exhibits unique properties due to its structural components that enhance its binding affinity and selectivity towards specific targets.
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Compound A (related pyrazole) | 12.50 | Anticancer |
| Compound B (imidazo-pyrazole derivative) | 0.39 | CDK inhibition |
| Target Compound | 3.79 | Anticancer |
Comparison with Similar Compounds
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl]pyridazine
Pyrazolo[3,4-d]pyrimidin-4-yl-hydrazine Derivatives
- Example : (1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine
- Key Differences : Features a pyrazolopyrimidine core instead of pyridazine, with a hydrazine substituent.
- Implications :
Methodological Considerations in Similarity Assessment
Structural similarity is often quantified using fingerprint-based methods (e.g., Tanimoto coefficient) or pharmacophore mapping . For the target compound:
- Similarity to Fluoropyrimidine Analog () : High 2D similarity due to shared pyridazine and piperazine motifs, but divergent 3D steric and electronic profiles due to substituents.
- Dissimilarity to Pyrazolopyrimidines () : Core heterocycle differences (pyridazine vs. pyrimidine) reduce scaffold-based similarity, despite shared nitrogen-rich substituents.
Comparative Data Table
*The target compound’s molecular formula is inferred as ~C₂₁H₂₃N₈ based on structural analysis.
†Calculated using average atomic masses.
Implications for Drug Design
- Target Compound : The imidazopyridine group may improve target affinity in hydrophobic pockets but could reduce solubility compared to the fluoropyrimidine analog .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
